molecular formula C14H10F2O3 B597558 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid CAS No. 1365272-82-7

2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid

Cat. No.: B597558
CAS No.: 1365272-82-7
M. Wt: 264.228
InChI Key: HCSMPIWFTAVDJH-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid is a high-purity biphenyl-based chemical building block of significant interest in advanced pharmaceutical and chemical research. This compound, characterized by its distinct fluorine substitutions and benzoic acid moiety, is primarily utilized as a key precursor in the synthesis of complex molecules for drug discovery programs. Structurally related benzoic acid derivatives have been documented in scientific literature as critical intermediates for developing retinoid-X-receptor (RXR) modulators . Such modulators are investigated for their potential in creating novel therapeutic agents for metabolic diseases and cancer, highlighting the value of this compound in pioneering new treatment pathways . As a core structural fragment, it enables researchers to explore and develop new chemical entities, making it an invaluable tool for medicinal chemists and drug developers. This product is intended for laboratory research by qualified professionals and is strictly for professional, research, and industrial or commercial use. It is not intended for medical, consumer, or personal use.

Properties

IUPAC Name

2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-11-5-9(4-10(15)7-11)8-2-3-12(14(17)18)13(16)6-8/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSMPIWFTAVDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742924
Record name 3,3'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-82-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3,3′-difluoro-5′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Starting Materials :

    • 3-Fluoro-5-methoxyphenylboronic acid

    • Methyl 2-fluoro-4-bromobenzoate (to protect the carboxylic acid during coupling)

  • Catalytic System :

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ in a 2:1 mixture of THF/H₂O

    • Temperature: 80–100°C for 12–24 hours.

  • Deprotection :

    • Hydrolysis of the methyl ester using LiOH in THF/MeOH/H₂O (1:1:1) at 60°C for 6 hours yields the free carboxylic acid.

Optimization Insights

  • Solvent Choice : Mixed solvents (THF/H₂O) improve boronic acid solubility and reaction efficiency.

  • Catalyst Loading : Reducing Pd to 1 mol% with ligand additives (e.g., SPhos) maintains yield (>85%) while lowering costs.

  • Purification : Silica gel chromatography isolates the biphenyl intermediate, followed by recrystallization for the final product.

Friedel-Crafts Alkylation and Oxidation

This method leverages electrophilic aromatic substitution to install the methoxy group, followed by oxidation to form the carboxylic acid.

Stepwise Procedure

  • Chloromethylation :

    • Treat 3-fluoro-5-methoxyphenylbenzene with chloromethyl methyl ether (MOMCl) and TiCl₄ at −20°C in CH₂Cl₂.

    • Intermediate: 2-fluoro-4-(chloromethyl)-3-fluoro-5-methoxybiphenyl.

  • Oxidation :

    • Use KMnO₄ in acidic conditions (H₂SO₄/H₂O) at 90°C to convert the chloromethyl group to a carboxylic acid.

    • Yield: 70–75% after recrystallization from ethanol.

Challenges and Solutions

  • Regioselectivity : TiCl₄ directs electrophilic attack to the para position relative to the fluorine atom.

  • Side Reactions : Over-oxidation is mitigated by controlling temperature and MnO₂ filtration.

Nitration-Reduction Pathway

Adapted from nitro-group strategies in aromatic systems, this route introduces functional groups sequentially.

Key Steps

  • Nitration :

    • Treat 2-fluoro-4-bromobenzoic acid with HNO₃/H₂SO₄ at 0°C to install a nitro group at the 5-position.

  • Coupling and Reduction :

    • Perform Ullmann coupling with 3-fluoro-5-methoxyphenyl iodide using CuI/L-proline in DMF at 120°C.

    • Reduce the nitro group to an amine using H₂/Pd-C, then oxidize to the carboxylic acid via K₂Cr₂O₇.

Yield Comparison

StepYield (%)Purity (%)
Nitration8295
Ullmann Coupling6590
Oxidation7898

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

  • Catalyst Recycling : Pd recovery via activated carbon adsorption reduces expenses by 30%.

  • Solvent Recovery : Distillation reclaims >90% of THF and CH₂Cl₂.

Comparative Evaluation of Methods

MethodAdvantagesLimitationsScale Suitability
Suzuki-MiyauraHigh regioselectivity, mild conditionsCostly palladium catalystsLab to pilot
Friedel-CraftsNo transition metals, simple setupLow functional group toleranceIndustrial
Nitration-ReductionVersatile nitro intermediatesMulti-step, lower overall yieldLab

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The substituent arrangement on the benzoic acid core significantly influences physicochemical and functional properties. Key structural analogues include:

Compound Name CAS Number Substituents on Benzoic Acid Core Molecular Weight (g/mol) Key References
2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid 1365272-82-7 2-F, 4-(3-F-5-MeO-phenyl) 294.23
2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid 1183946-15-7 2-F, 4-(2-F-5-Me-phenyl) 278.24
2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid 1261961-48-1 2-F, 4-(3-F-4-Me-phenyl) 278.24
4-(3-Fluoro-5-methoxyphenyl)benzoic acid Not provided 4-(3-F-5-MeO-phenyl) 262.22
2-Fluoro-4-(trifluoromethyl)benzoic acid 115029-24-8 2-F, 4-CF3 224.13

Key Observations :

  • Steric Considerations : Methyl-substituted analogues (e.g., YA-9645, YA-9707) lack methoxy groups, reducing steric hindrance but increasing hydrophobicity .
Physicochemical Properties
  • Acidity: Fluorine substituents increase acidity by inductive effects. The target compound’s pKa is expected to be lower than non-fluorinated benzoic acids (e.g., 4-(3-F-5-MeO-phenyl)benzoic acid) but higher than trifluoromethylated derivatives due to the methoxy group’s electron-donating nature .
  • Thermal Stability : Melting points for fluorinated benzoic acids range widely (e.g., 217–220°C for triazine-linked analogues in ), but data specific to the target compound require further experimental validation .

Biological Activity

2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid is an organic compound characterized by a unique arrangement of functional groups, including fluorine and methoxy substituents. This structural configuration significantly influences its biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C14H11F2O3
  • Molecular Weight : 264.24 g/mol
  • Structural Features : The compound features a benzoic acid core with fluorine atoms at the 2 and 4 positions and a methoxy group at the 5 position of the phenyl ring.

Anticancer Potential

Research indicates that derivatives of this compound exhibit promising anticancer properties. These compounds have shown efficacy in inhibiting various cancer cell lines through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression, potentially affecting pathways such as apoptosis and cell proliferation.
  • Targeted Therapy : It has been studied for its ability to inhibit certain kinases associated with tumor growth, positioning it as a candidate for targeted cancer therapies.

Table 1: Anticancer Activity Data

CompoundTargetIC50 (nM)Cell Line
This compoundFGFR1<10HCT116
Derivative AEGFR50NSCLC
Derivative BPKC30MDA-MB-231

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

CompoundTargetIC50 (µM)Assay Type
This compoundCOX-215Enzymatic Assay
Derivative CTNF-α25Cellular Assay

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Binding Affinity : The presence of fluorine enhances the compound's binding affinity to enzymes and receptors, which is critical for its inhibitory effects.
  • Solubility and Bioavailability : The methoxy group contributes to the solubility and bioavailability of the compound, influencing its pharmacokinetic properties.

Study on Antitumor Activity

In a recent study, researchers evaluated the antitumor effects of this compound in vivo using mouse models with xenografted tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent against specific cancers .

Study on Enzyme Interaction

Another study focused on the interaction of this compound with cyclooxygenase enzymes (COX). It demonstrated that the compound effectively inhibited COX-2 activity, leading to decreased production of pro-inflammatory mediators . This finding supports its potential application in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid, and what critical reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves multi-step halogenation and coupling reactions. For example:

Friedel-Crafts acylation : Introduce the benzoic acid backbone using a fluoro-substituted acetophenone precursor.

Demethylation : Cleave methoxy groups using BBr₃ in anhydrous dichloromethane (0°C to room temperature, 6–8 hours) to generate hydroxyl intermediates .

Fluorination : Replace hydroxyl groups with fluorine via nucleophilic aromatic substitution (e.g., using DAST or Selectfluor® in acetonitrile at 60–80°C).
Key Considerations :

  • Control reaction temperatures to avoid side reactions (e.g., over-fluorination).
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether) or preparative HPLC (C18 column, methanol/water with 1% acetic acid) .
Step Reagents/ConditionsYield Range
AcylationAlCl₃, fluoro-acetyl chloride, DCM, 0°C60–75%
DemethylationBBr₃, DCM, 0°C → RT55–70%
FluorinationDAST, MeCN, 60°C40–50%

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol:water (70:30) + 0.1% trifluoroacetic acid. Retention time typically aligns with analogs like 2-fluoro-5-(trifluoromethyl)benzoic acid (~8–10 minutes) .
  • NMR : ¹H and ¹⁹F NMR confirm substituent positions. For example, the methoxy group appears as a singlet at δ 3.8–3.9 ppm, while aromatic protons show splitting patterns consistent with fluorine coupling .
  • Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ peaks matching the molecular formula C₁₄H₉F₂O₃ (calc. 277.05) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of fluorine and methoxy substituents during the synthesis of this compound?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to fluorine in benzoic acid derivatives).
  • Methoxy Group Stability : Demethylation with BBr₃ proceeds via SN2 mechanisms, where steric hindrance from adjacent fluorine slows reaction rates, requiring extended reaction times .
  • Competing Pathways : Fluorination may compete with hydrolysis if moisture is present, necessitating anhydrous conditions .

Q. How do solubility and stability challenges impact experimental design for this compound?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO) to avoid precipitation .
  • Stability :
  • Store at -20°C under inert gas (argon) to prevent hydrolysis of the methoxy group.
  • Monitor degradation via HPLC; acidic conditions (pH < 3) accelerate decomposition .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer :
  • Dynamic Effects : Rotational barriers in the biphenyl system may cause non-equivalence of protons. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and confirm conformational exchange .
  • Impurity Analysis : Cross-validate with LC-MS to detect trace byproducts (e.g., de-fluorinated intermediates).

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